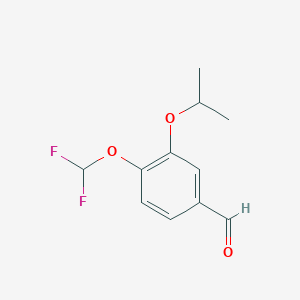
4-(Difluoromethoxy)-3-isopropoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethoxy)-3-isopropoxybenzaldehyde is an organic compound that features both difluoromethoxy and isopropoxy functional groups attached to a benzaldehyde core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-3-isopropoxybenzaldehyde can be achieved through several steps:
Starting Material: The synthesis begins with 4-hydroxy-3-isopropoxybenzaldehyde.
Difluoromethylation: The hydroxyl group is converted to a difluoromethoxy group using a difluoromethylating agent such as chlorodifluoromethane in the presence of a base like potassium carbonate.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control.
Catalysis: Employing catalysts to increase reaction rates and selectivity.
Automation: Integrating automated systems for precise control over reaction conditions and monitoring.
化学反応の分析
Types of Reactions
4-(Difluoromethoxy)-3-isopropoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The difluoromethoxy and isopropoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 4-(Difluoromethoxy)-3-isopropoxybenzoic acid.
Reduction: 4-(Difluoromethoxy)-3-isopropoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
4-(Difluoromethoxy)-3-isopropoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 4-(Difluoromethoxy)-3-isopropoxybenzaldehyde involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-(Difluoromethoxy)phenyl isocyanate
- 4-(Difluoromethoxy)aniline
- 4-(Difluoromethoxy)benzoic acid
Uniqueness
4-(Difluoromethoxy)-3-isopropoxybenzaldehyde is unique due to the presence of both difluoromethoxy and isopropoxy groups on the benzaldehyde core. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for specific applications in pharmaceuticals and agrochemicals.
特性
分子式 |
C11H12F2O3 |
|---|---|
分子量 |
230.21 g/mol |
IUPAC名 |
4-(difluoromethoxy)-3-propan-2-yloxybenzaldehyde |
InChI |
InChI=1S/C11H12F2O3/c1-7(2)15-10-5-8(6-14)3-4-9(10)16-11(12)13/h3-7,11H,1-2H3 |
InChIキー |
WFWROCAQACMMIP-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=CC(=C1)C=O)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


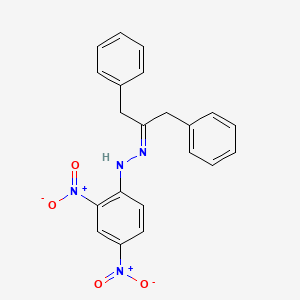
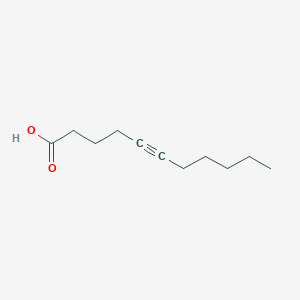
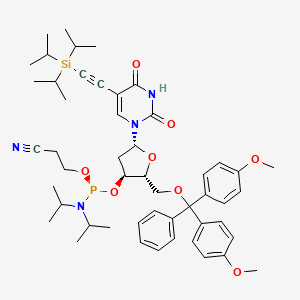

![3H-Spiro[2-benzofuran-1,9'-xanthene]](/img/structure/B14753882.png)

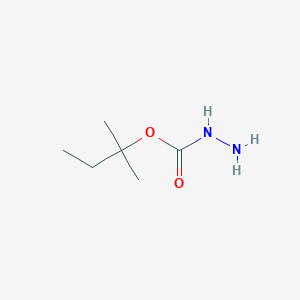

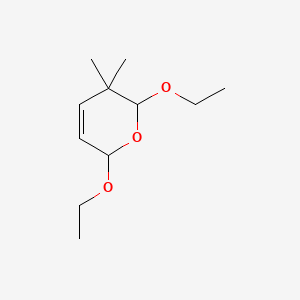

![[(2R,3S,4S)-2-(1,3-benzodioxol-5-yl)-4-(1,3-benzodioxol-5-ylmethyl)oxolan-3-yl]methanol](/img/structure/B14753909.png)
![(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B14753914.png)

![2-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanamine](/img/structure/B14753919.png)
